![molecular formula C19H24N2O B2876831 3,5-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol CAS No. 866150-06-3](/img/structure/B2876831.png)
3,5-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
The compound's derivatives have been studied for their potential as corrosion inhibitors. A theoretical study using density functional theory (DFT) explored the inhibition efficiencies and reactive sites of similar bipyrazolic-type organic compounds, indicating their effectiveness in corrosion protection through parameters like EHOMO, ELUMO, and gap energy (Wang et al., 2006)[https://consensus.app/papers/study-bipyrazole-derivatives-activity-corrosion-wang/c8d24e4331e55c48a7c2bcd1c4e219aa/?utm_source=chatgpt].
Anticancer Activity
Schiff bases derived from phenols, which are structurally related to "3,5-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol," have been synthesized and evaluated for their anticancer activity. These compounds demonstrated promising results against cancer cell lines, indicating the potential for further exploration in cancer therapy (Uddin et al., 2019)[https://consensus.app/papers/synthesis-characterization-anticancer-activity-schiff-uddin/24869d722dbb5c7d8243ad99858cc990/?utm_source=chatgpt].
Biological Activities
The biological activities of similar compounds have been extensively studied. For instance, the synthesis and evaluation of novel ruthenium(IV) complexes featuring N-heterocyclic ligands revealed insights into hydrogen interactions in solution and the solid state, which could be relevant for understanding the biological interactions of "this compound" derivatives (Díez et al., 2011)[https://consensus.app/papers/synthesis-structure-rutheniumiv-complexes-featuring-díez/4a6cc8c73ab65b7c8cfb032d02b94471/?utm_source=chatgpt].
Antimicrobial Activity
Metal complexes of tridentate ligands, including structures related to "this compound," have been synthesized and characterized, showing significant antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Al-Hamdani & Al Zoubi, 2015)[https://consensus.app/papers/metal-complexes-tridentate-ligand-synthesis-studies-al‐hamdani/1bc2e018e1695c2489e1a16ae767db9b/?utm_source=chatgpt].
Positron Emission Tomography (PET) Imaging
Research has also explored the use of derivatives for in vivo PET imaging of biological receptors, indicating potential applications in diagnostic imaging and the evaluation of receptor expression in various diseases (Wu et al., 2010)[https://consensus.app/papers/vivo-positron-emission-tomography-imaging-transition-wu/f0ed18604a55540bbdda267a62b4720c/?utm_source=chatgpt].
Wirkmechanismus
Target of Action
The primary target of 3,5-Dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol is acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The increased acetylcholine can then bind to more receptors, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is involved in learning and memory . By preventing the breakdown of acetylcholine, the compound enhances the signaling in this pathway, potentially improving cognitive function .
Result of Action
The inhibition of AChE by this compound could lead to enhanced cognitive function due to increased acetylcholine signaling . .
Eigenschaften
IUPAC Name |
3,5-dimethyl-2-[(4-phenylpiperazin-1-yl)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-15-12-16(2)18(19(22)13-15)14-20-8-10-21(11-9-20)17-6-4-3-5-7-17/h3-7,12-13,22H,8-11,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNSDYUJXFCVZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)O)CN2CCN(CC2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

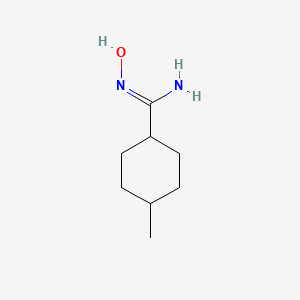
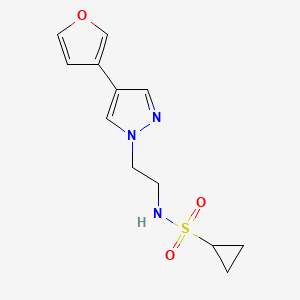
![N-[1-(4-Pyridin-2-ylpiperazin-1-yl)propan-2-yl]but-2-ynamide](/img/structure/B2876753.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)naphthalene-2-sulfonamide](/img/structure/B2876755.png)
![N-[4-(1-adamantyl)phenyl]-3,5,7-trimethyladamantane-1-carboxamide](/img/structure/B2876757.png)
![N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide](/img/structure/B2876760.png)
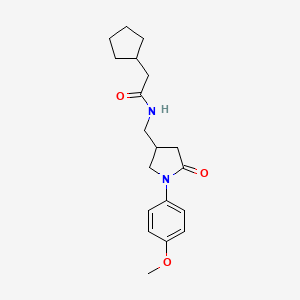
![1-[3-[6-(pyridin-3-ylmethylamino)-1H-pyrrolo[2,3-b]pyridin-4-yl]phenyl]ethanol](/img/structure/B2876763.png)
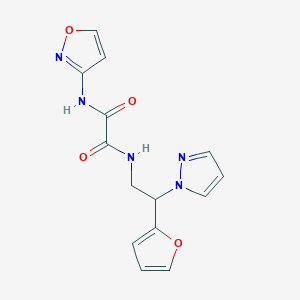
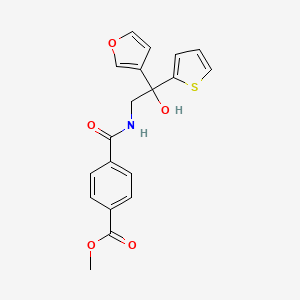
methyl}-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2876766.png)
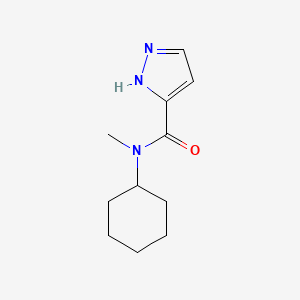
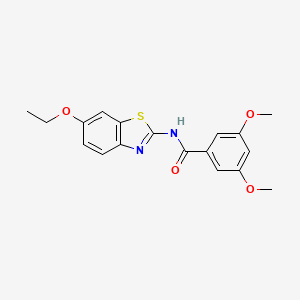
![7-(3-fluorophenyl)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2876771.png)